![molecular formula C10H15NS B1418602 (环丙基甲基)[2-(噻吩-2-基)乙基]胺 CAS No. 1154386-60-3](/img/structure/B1418602.png)

(环丙基甲基)[2-(噻吩-2-基)乙基]胺

描述

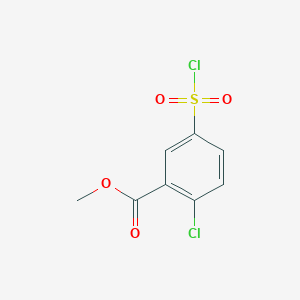

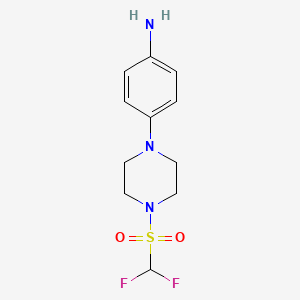

“(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine” is a compound with the chemical formula C12H15NS . It is related to 2-Thiopheneethylamine (2- (thiophen-2-yl)ethanamine), which is an aromatic amine .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular formula of “(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine” is C9H13NS and its molecular weight is 167.27 g/mol.Chemical Reactions Analysis

Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .科学研究应用

Organic Synthesis

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine: serves as a versatile building block in organic synthesis. Its structure allows for the creation of various complex molecules through reactions such as alkylation, acylation, and condensation. The presence of both a cyclopropyl and a thiophene moiety offers unique electronic and steric properties, making it a valuable compound for constructing pharmacologically active molecules .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to develop new drugs. The thiophene ring is a common motif in many pharmaceuticals due to its bioisosteric similarity to benzene. It can improve the pharmacokinetic properties of new chemical entities, such as increasing membrane permeability and metabolic stability .

Material Science

The thiophene unit within (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine is significant in material science. Thiophene derivatives are known for their conductive properties and are used in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives are also explored as corrosion inhibitors. The sulfur atom in the thiophene ring can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial .

Analytical Chemistry

In analytical chemistry, (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine can be used as a derivatization agent for the detection of various analytes. Its reactivity with different functional groups makes it suitable for modifying compounds to enhance their detectability by spectroscopic methods .

Agrochemical Research

The compound’s structural features make it a candidate for the synthesis of agrochemicals. Thiophene derivatives have been investigated for their potential use as herbicides and pesticides, offering a new approach to pest and weed management in agriculture .

Nanotechnology

In the field of nanotechnology, thiophene-containing compounds are used to create novel nanomaterials. Their ability to form π-π interactions and self-assemble into larger structures is beneficial for creating nanoscale devices and materials .

Environmental Science

Lastly, environmental science benefits from thiophene derivatives in the development of sensors for pollutant detection. The electronic properties of thiophene make it sensitive to changes in the environment, which is useful for monitoring pollutants and ensuring environmental safety .

作用机制

Target of Action

It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities . They have been found to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the thiophene ring system, which is a part of this compound, is a privileged heterocycle that exhibits many pharmacological properties . The interaction of this compound with its targets would likely result in changes at the molecular level, potentially influencing cellular processes and functions.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the range of biological activities associated with thiophene derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

N-(cyclopropylmethyl)-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-10(12-7-1)5-6-11-8-9-3-4-9/h1-2,7,9,11H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKABJKIEYBTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)

![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)

![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)

![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)

![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)